Product packaging for 2H-Azirine, 3-(2-phenylethyl)-(Cat. No.:CAS No. 18709-39-2)

2H-Azirine, 3-(2-phenylethyl)-

Cat. No.: B11921590
CAS No.: 18709-39-2
M. Wt: 145.20 g/mol
InChI Key: UCVIFRZDEQIKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Context and Significance within Strained Heterocycles

2H-Azirines are a class of strained heterocycles that have garnered significant attention from the scientific community. Their high reactivity stems from the substantial ring strain, making them prone to reactions that relieve this strain. eurekaselect.com They can act as both nucleophiles, due to the lone pair of electrons on the nitrogen atom, and electrophiles. eurekaselect.comacs.org Their utility in synthesis is vast, as they can participate in cycloaddition reactions as 2π components and undergo ring-opening reactions. eurekaselect.com

Photochemical excitation of 2H-azirines leads to the cleavage of the C2-C3 bond, forming nitrile ylides, which are versatile 1,3-dipoles. eurekaselect.comuzh.ch Conversely, thermal reactions typically induce cleavage of the C2-N bond, generating vinyl nitrene intermediates. eurekaselect.comrsc.orgresearchgate.net This distinct reactivity allows for the synthesis of a wide range of heterocyclic compounds. researchgate.net The presence of substituents, such as the 3-(2-phenylethyl) group, can influence the stability and reactivity of the azirine ring, a key area of ongoing research.

Interactive Table: Spectroscopic Data for 3-(2-phenylethyl)-2H-azirine

Analysis Type Data
¹H NMR (400 MHz, CDCl₃) δ 1.39 (s, 2H), 3.04-3.13 (m, 4H), 7.22 (d, J = 7.6 Hz, 3H), 7.30 (t, J = 7.6 Hz, 2H) rsc.org
¹³C NMR (100 MHz, CDCl₃) δ 19.4, 30.4, 30.4, 126.6, 128.4, 128.7, 140.1, 169.5 rsc.org

| GC/MS (EI) | m/z 54, 91, 117, 144, 145 rsc.org |

Historical Development of 2H-Azirine Chemistry Leading to Substituted Derivatives

The chemistry of aziridines, the saturated analogs of azirines, dates back to 1888 with their first synthesis by Gabriel. nih.govwikipedia.org However, the field of 2H-azirine chemistry began to flourish later, driven by the need for novel synthetic methodologies. A significant breakthrough was the development of methods to synthesize 2H-azirines, most notably through the thermolysis or photolysis of vinyl azides. arkat-usa.orgwikipedia.org This reaction proceeds through a vinyl nitrene intermediate, which then cyclizes to form the strained 2H-azirine ring. arkat-usa.org

Over the years, various other synthetic routes have been developed, including the Neber rearrangement and the oxidation of enamines. wikipedia.orggoogle.comorganic-chemistry.org These advancements have made a wide array of substituted 2H-azirines accessible, including those with aryl, alkyl, and other functional groups at the C2 and C3 positions. diva-portal.orgresearchgate.netacs.org The ability to introduce substituents like the 2-phenylethyl group at the C3 position has been crucial for exploring the diverse reactivity and potential applications of these compounds. diva-portal.org The development of catalytic methods, particularly those involving transition metals, has further expanded the synthetic utility of 2H-azirines in recent years. nih.govresearchgate.net

Current Research Frontiers for 3-(2-phenylethyl)-2H-Azirine and Analogues

Current research on 3-(2-phenylethyl)-2H-azirine and its analogues is focused on several key areas, driven by their potential as versatile synthetic intermediates. researchgate.netresearchgate.net A major frontier is the exploration of their enantioselective reactions to produce chiral aziridines and amines, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net The high reactivity of the C=N bond in the strained ring makes them excellent candidates for various nucleophilic additions and cycloaddition reactions. nih.govresearchgate.net

Another active area of investigation is the use of transition metal catalysts to control the ring-opening and rearrangement reactions of 2H-azirines. arkat-usa.orgnih.gov These catalytic systems offer the potential for novel and highly selective transformations, leading to the synthesis of complex nitrogen-containing heterocycles that are otherwise difficult to access. arkat-usa.orgresearchgate.netresearchgate.net For instance, rhodium-catalyzed reactions of 2H-azirines with α-diazo ketones have been shown to produce 2H-1,4-oxazines through a cascade of reactions involving azirinium ylide intermediates. beilstein-journals.org

Furthermore, the photochemical transformations of 2H-azirines continue to be a rich area of research. uzh.chacs.orgrsc.org The ability to generate nitrile ylides upon irradiation opens up a plethora of possibilities for [3+2] cycloaddition reactions, providing access to a wide variety of five-membered heterocyclic rings. eurekaselect.comresearchgate.net The influence of substituents like the 3-(2-phenylethyl) group on the photophysical and photochemical properties of the azirine core is a subject of ongoing studies, aiming to fine-tune their reactivity for specific synthetic targets. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B11921590 2H-Azirine, 3-(2-phenylethyl)- CAS No. 18709-39-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18709-39-2

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-(2-phenylethyl)-2H-azirine

InChI

InChI=1S/C10H11N/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5H,6-8H2

InChI Key

UCVIFRZDEQIKMU-UHFFFAOYSA-N

Canonical SMILES

C1C(=N1)CCC2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations into the Reactivity of 2h Azirine, 3 2 Phenylethyl

Ring-Opening Pathways

The release of ring strain is a primary driving force for the reactions of 2H-azirines. This can be achieved through several distinct ring-opening mechanisms, including nucleophilic addition, transition metal-catalyzed bond cleavage, and the formation of reactive intermediates like nitrile ylides and carbenoid species.

Nucleophilic Addition Mechanisms and Regioselectivity

Due to their inherent ring strain, 2H-azirines are more susceptible to nucleophilic addition than typical imines. core.ac.uk The initial products of these additions are aziridines, which may be stable enough for isolation or may undergo subsequent ring-cleavage to form a variety of products. core.ac.uk The stability and geometry of the resulting aziridine (B145994) are significantly influenced by the nature of the substituents on the ring. core.ac.uk

The addition of a nucleophile to the C=N bond of the azirine ring is a common reaction pathway. nih.gov For instance, thiols and propargyl alcohol have been shown to add to the C=N bond of methyl 2-aryl-2H-azirine-3-carboxylates to yield the corresponding aziridines. rsc.org Similarly, primary and secondary aliphatic amines react with these azirines to produce methyl 3-aminoacrylates. rsc.org The regioselectivity of the ring-opening of substituted aziridines is a critical aspect. In the case of a γ-keto substituted aziridine, ring-opening occurs at the C2 position by a water molecule under acidic conditions. nih.gov Conversely, a γ-silylated hydroxy group on the alkyl substituent directs the ring-opening to the unsubstituted C3 position via nucleophilic attack by an acetate (B1210297) oxygen under acetic acid conditions. nih.gov These regioselective ring-opening reactions provide pathways to synthesize substituted pyrrolidines and piperidines. nih.gov

The reaction of 2H-azirines with carboxylic acids typically proceeds through protonation at the nitrogen atom, followed by nucleophilic attack of the carboxylate. core.ac.uk This leads to ring-opened amide products. core.ac.uk The addition of Grignard reagents and organolithium compounds to 2H-azirines can lead to the formation of stable aziridines in good yields. core.ac.uk

Transition Metal-Catalyzed Carbon-Nitrogen Bond Cleavage

Transition metals play a crucial role in activating the 2H-azirine ring, facilitating the cleavage of the C-N bond. sci-hub.searkat-usa.org Palladium-catalyzed reactions, for example, have been developed for the ring-opening of 2,3-diaryl-2H-azirines with carboxylic acids. sci-hub.sesci-hub.se This process involves nucleophilic addition followed by C-N single bond cleavage and a subsequent thermal rearrangement to afford α-amido ketones. sci-hub.sesci-hub.se The use of organometallic reagents can lead to diverse products. For instance, diiron nonacarbonyl promotes the formation of pyrroles from 2-aryl azirines, a reaction that proceeds via C-N bond cleavage. arkat-usa.org In a surprising contrast, dicobalt octacarbonyl catalyzes the conversion of aryl-substituted 2H-azirines into 2-styrylindoles. arkat-usa.org

A novel photochemical C-N bond cleavage has been observed for methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate. nih.gov This unusual reactivity for an aliphatic 2H-azirine is attributed to the presence of two electron-withdrawing groups (methoxycarbonyl and chlorine) on the azirine ring, which facilitates intersystem crossing to a triplet state where C-N bond cleavage occurs. nih.gov

Formation of Nitrile Ylides via Carbon-Carbon Bond Fission

The cleavage of the C-C bond in the 2H-azirine ring leads to the formation of nitrile ylides, which are valuable 1,3-dipolar intermediates. diva-portal.orgbeilstein-journals.org This transformation is typically induced photochemically. diva-portal.orgbeilstein-journals.org The resulting nitrile ylides can then participate in various cycloaddition reactions. diva-portal.orgbeilstein-journals.org For example, photolysis of a 2H-azirine generates a nitrile ylide that can undergo a 1,3-dipolar cycloaddition. diva-portal.org This photochemical ring-opening to a nitrile ylide is a key step in the synthesis of various five-membered nitrogen heterocycles. beilstein-journals.org While thermal C-C bond cleavage is possible, it requires high temperatures. diva-portal.orgnih.gov

Concurrent Bond Cleavage Processes Leading to Carbenoid Species

In some instances, 2H-azirines can undergo simultaneous cleavage of both the C-C and C-N bonds, leading to the formation of carbenoid species. sci-hub.se This represents a less common but significant reaction pathway for these strained heterocycles.

Cycloaddition Reactions

The strained C=N bond and the ability to form 1,3-dipoles make 2H-azirines excellent partners in cycloaddition reactions, leading to a wide array of heterocyclic products.

[3+2] Cycloadditions and Product Diversity

The formation of nitrile ylides from 2H-azirines via C-C bond cleavage opens up the possibility of [3+2] cycloaddition reactions. rsc.org These reactions are highly valuable for the construction of five-membered heterocyclic rings. A variety of dipolarophiles can be employed to trap the in situ generated nitrile ylides, leading to a diverse range of products. nih.gov For example, the photoinduced [3+2] cycloaddition of nitrile ylides, generated from azirine ring-opening, with quinones or N-benzylmaleimide has been reported. nih.gov

Transition metals can also catalyze formal [3+2] cycloaddition reactions of 2H-azirines. Copper(II)-catalyzed reactions of 3-aryl-2H-azirines with cyclic enols proceed via N1-C2 azirine bond cleavage to afford pyrrolo[3,2-c]quinolone, chromeno[3,4-b]pyrrole, and naphtho[1,8-ef]indole scaffolds. nih.gov Similarly, an unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates has been observed, involving the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. mdpi.com This reaction is proposed to proceed through the formation of an azomethine ylide and its subsequent 1,3-dipolar cycloaddition to a second azirine molecule. mdpi.com

Higher-Order Cycloadditions ([3+3], [3+2+2])

While [3+2] and [4+2] cycloadditions are common for 2H-azirines, higher-order cycloadditions offer pathways to more complex heterocyclic systems. For 2H-azirines in general, Rh(II)-catalyzed formal [3+3] cycloadditions with 1-tosyl 1,2,3-triazoles have been reported to efficiently produce 1,2-dihydropyrazines. rsc.org In these reactions, the 2H-azirine acts as a three-atom component. Another example of higher-order cycloaddition is the Y(OTf)₃-catalyzed [3+6] cycloaddition of 2H-azirines to fulvenes, which yields 3,4-dihydro-2H-cyclopenta[c]pyridine derivatives. Although not specifically documented for 2H-Azirine, 3-(2-phenylethyl)- , its behavior as a 3-alkyl substituted 2H-azirine suggests it would be a viable substrate in these transformations.

Cycloaddition Type Reactant Catalyst Product
Formal [3+3]1-Tosyl 1,2,3-triazoleRh(II)1,2-Dihydropyrazine
[3+6]FulveneY(OTf)₃3,4-Dihydro-2H-cyclopenta[c]pyridine

Aza-Diels-Alder Reactivity

The C=N double bond in 2H-azirines can act as a dienophile in aza-Diels-Alder reactions, providing access to azabicyclic structures. researchgate.net For 3-substituted-2H-azirines, including 3-alkyl and 3-aryl derivatives, Lewis acid catalysis is often employed to facilitate the [4+2] cycloaddition with various dienes. researchgate.net For instance, the reaction between a 3-phenyl-2H-azirine and Danishefsky's diene has been shown to be catalyzed by several Lewis acids, with BF₃·Et₂O being particularly effective, allowing the reaction to proceed at low temperatures. researchgate.net These cycloadditions typically proceed with endo selectivity. researchgate.netresearchgate.net The use of Lewis acids like ZnCl₂ has also been reported to catalyze these reactions. researchgate.net Given its 3-alkyl substitution, 2H-Azirine, 3-(2-phenylethyl)- is expected to undergo similar Lewis acid-catalyzed aza-Diels-Alder reactions.

Diene Lewis Acid Catalyst Selectivity Product Type
Danishefsky's dieneBF₃·Et₂OendoTetrahydropyridine derivative
Cyclopentadiene (B3395910)Chiral Lewis acid complexesModerate enantioselectivityAzatricyclo[2.2.1.0]nonane derivative
FuranNone (for some activated azirines)exo (in some cases)Azabicyclo[4.1.0]heptane derivative
1,3-DiphenylisobenzofuranNoneendo and exo isomersAziridine adducts

Diastereoselective and Enantioselective Aspects of Cycloadditions

Controlling the stereochemistry in cycloadditions involving 2H-azirines is a key area of research. Diastereoselectivity has been successfully achieved in aza-Diels-Alder reactions by employing enantiopure 2H-azirines bearing a chiral auxiliary. researchgate.net These reactions have been shown to produce substituted bi- and tricyclic tetrahydropyridines with high stereoselectivity under Lewis acid catalysis. researchgate.net

The development of enantioselective variants of these cycloadditions has also been explored. The reaction of a benzyl (B1604629) 2H-azirine-3-carboxylate with cyclopentadiene has been investigated in the presence of various chiral Lewis acid complexes, although this has so far resulted in moderate to low yields and enantioselectivity. researchgate.net The asymmetric synthesis of 2-substituted 2H-azirine-3-carboxylates has been accomplished, and these chiral azirines undergo aza-Diels-Alder reactions with dienes to yield enantiomerically pure bicyclic and tricyclic aziridine carboxylates. nih.gov These reactions are reported to proceed via an endo addition of the azirine to the diene. nih.gov

Intramolecular Rearrangements and Ring Expansion

The high ring strain of 2H-azirines makes them prone to various intramolecular rearrangements and ring expansion reactions, which can be induced thermally or photochemically. diva-portal.orgbeilstein-journals.org

Thermolysis of 2H-azirines typically results in the cleavage of the C-N bond to form a transient vinyl nitrene intermediate. diva-portal.org The fate of this intermediate depends on the substitution pattern of the original azirine. For example, heating 2,3-diphenyl-2H-azirine at high temperatures (250 °C) leads to a variety of products, including 2-phenylindole, 2,3,4,5-tetraphenylpyrrole, and 2,4,5-triphenylimidazole. rsc.orgrsc.org In the case of ethyl 2-(2-methylthio-1-naphthyl)-2H-azirine-3-carboxylate, thermal rearrangement in refluxing benzene (B151609) gives ethyl 1-methylnaphtho[1,2-e]-1,2-thiazine-3-carboxylate quantitatively via a vinyl nitrene intermediate that attacks the sulfur atom. clockss.org For 2H-Azirine, 3-(2-phenylethyl)- , thermal activation would likely lead to the formation of a vinyl nitrene, which could then undergo various intramolecular reactions depending on the reaction conditions.

In contrast to thermal reactions, photolysis of 2H-azirines generally causes cleavage of the C-C bond, generating a nitrile ylide intermediate. diva-portal.org These nitrile ylides are 1,3-dipoles and can readily participate in 1,3-dipolar cycloaddition reactions. diva-portal.org This photochemical behavior has been widely studied for various substituted 2H-azirines. For instance, photogenerated 2H-azirines have been used as dipolarophiles in [3+2] cycloadditions with photoredox-generated 1,3-dipoles to form fused β-carboline derivatives and 1,3-diazabicyclo[3.1.0]hexanes. researchgate.net The energy transfer-catalyzed ring opening of isoxazole-5(4H)-ones can generate strained 2H-azirines in situ, which then undergo selective C-C bond cleavage upon a second energy transfer event to form a reactive diradical species for [3+2] cycloadditions. nih.gov

Organometallic Transformations and Catalytic Cycles

The interaction of 2H-azirines with organometallic reagents leads to a diverse array of transformations and provides access to various heterocyclic structures.

Palladium catalysts, such as Pd(OAc)₂, have been used for the ring-opening of 2,3-diaryl-2H-azirines in the presence of carboxylic acids to form α-amidoketones. sci-hub.sesci-hub.se This reaction is believed to proceed through nucleophilic addition of the carboxylic acid to the azirine, followed by C-N single bond cleavage and a subsequent thermal rearrangement. sci-hub.se

Iron carbonyl complexes, like Fe₂(CO)₉, can induce novel transformations. For example, the treatment of (Z)-2-phenyl-3-(2,3-diphenyl-2H-azirin-2-yl)acrylophenone with Fe₂(CO)₉ results in the formation of 2,3,5,6-tetraphenylpyridine, a reaction that involves the loss of an oxygen atom. rsc.org Diiron nonacarbonyl has also been shown to convert 2-aryl azirines into pyrroles. arkat-usa.org

Rhodium(II) catalysts are effective in promoting reactions between 2H-azirines and diazoketones, leading to the formation of 2-azabuta-1,3-dienes which can then cyclize to form 2H-1,4-oxazines. beilstein-journals.org

Titanium(II) reagents react with 2H-azirines via oxidative addition into the C-N bond to form an azatitanacyclobutene intermediate. This can then react with a second equivalent of the azirine to produce diazatitanacyclohexenes. nih.govacs.org The stability and subsequent reactivity of these metallacycles are dependent on the substituents on the azirine ring. nih.gov

The following table summarizes some of the organometallic transformations of 2H-azirines:

Organometallic Reagent/Catalyst Azirine Substrate Type Product(s)
Pd(OAc)₂2,3-Diaryl-2H-azirinesα-Amidoketones
Fe₂(CO)₉2-Aryl-3-vinyl-2H-azirinesSubstituted pyridines, Pyrroles
Rh₂(OAc)₄2,3-Diphenyl-2H-azirine2H-1,4-Oxazines (with diazoketones)
Ti(II) Cp₂ complexes2,3-Disubstituted-2H-azirinesDiazatitanacyclohexenes
Co₂(CO)₈2-Aryl-2H-azirines2-Styrylindoles

Palladium-Mediated Reactions

Palladium catalysts are instrumental in promoting unique ring-opening reactions of 2H-azirines. These reactions often proceed through the cleavage of the C–N single bond, leading to the formation of valuable α-amidoketone derivatives or polysubstituted pyrazoles. sci-hub.sesci-hub.seorganic-chemistry.org

A notable application is the palladium-catalyzed ring-opening reaction of 2,3-diaryl-2H-azirines with carboxylic acids. sci-hub.se This process is believed to occur via nucleophilic addition followed by the cleavage of the C–N single bond and a subsequent thermal rearrangement to yield α-amido ketones. sci-hub.se The general mechanism involves three potential modes of chemical bond cleavage: heterolytic C-N single-bond cleavage to form vinyl nitrenoid intermediates, C-C bond cleavage to generate nitrile ylides, or the simultaneous cleavage of both C-C and C-N bonds to create carbenoid species. sci-hub.se In the reaction with carboxylic acids, the C-N bond cleavage pathway is predominant. sci-hub.se

Another significant palladium-catalyzed transformation is the reaction of 2H-azirines with hydrazones, which provides an efficient route to polysubstituted pyrazoles. organic-chemistry.org The optimal conditions for this reaction involve using Pd(OAc)₂ as the catalyst. organic-chemistry.org Two potential mechanisms have been proposed: one involves the formation of an organopalladium intermediate, while the other suggests an initial coordination of the palladium catalyst with the azirine. organic-chemistry.org Palladium catalysis has also been employed in dimerization reactions of azirines, such as with 2,3-diphenylazirine, leading to dihydropyrimidines and diazabicyclohexenes. mdpi.com

Table 1: Palladium-Catalyzed Reactions of 2H-Azirine Derivatives

Catalyst / Reagents Azirine Substrate Reactant Product Yield Reference
Pd(OAc)₂, Ag salt, DMAP, Li₂CO₃ 2,3-diphenyl-2H-azirine 2-Bromobenzoic acid α-Amido ketone Moderate to good sci-hub.se
Pd(OAc)₂, CsF, K₂S₂O₈ 2H-Azirines Hydrazones Polysubstituted pyrazoles 75% organic-chemistry.org
Pd(PPh₃)₄ 2,3-diphenylazirine - Dihydropyrimidine / Diazabicyclohexene - mdpi.com

Copper- and Iron-Catalyzed Processes

Copper and iron complexes, being abundant and cost-effective, have been extensively explored as catalysts for transformations involving 2H-azirines. These catalysts facilitate a range of reactions, including cycloadditions and C-H bond functionalization.

Copper-Catalyzed Reactions:

Copper catalysts, in both Cu(I) and Cu(II) oxidation states, are effective in promoting cycloaddition reactions. A key example is the [3+2] cycloaddition of 3-aryl-2H-azirines with six-membered cyclic enols. nih.govresearchgate.net This formal cycloaddition proceeds through the cleavage of the N1–C2 bond of the azirine ring, leading to the formation of complex heterocyclic scaffolds like pyrrolo[3,2-c]quinolones. nih.govresearchgate.net Density functional theory (DFT) studies on related copper-catalyzed reactions suggest that a dicopper-catalyzed ring-opening of the 2H-azirine is a feasible pathway. researchgate.net Furthermore, copper catalysis enables the coupling of 2H-azirines with N-phenoxyacetamides, involving the cleavage and restructuring of N–O and C–N bonds to produce α-amino oxime ethers. researchgate.net A combination of a copper catalyst with a photoredox catalyst has also been shown to generate 2H-azirines through the selective imination of unactivated C-H bonds. organic-chemistry.org

Table 2: Copper-Catalyzed Reactions of 2H-Azirine Derivatives

Catalyst Azirine Substrate Reactant Product Type Mechanism Highlight Reference
Cu(II) / Cu(I) 3-Aryl-2H-azirines Cyclic enols Pyrrolo-fused heterocycles [3+2] cycloaddition via N1-C2 cleavage nih.govresearchgate.net
Copper catalyst 2H-Azirines N-Phenoxyacetamides α-Amino oxime ethers N-O and C-N bond cleavage/restructuring researchgate.net
CuI Enamine Togni reagent β-Trifluoromethylated 2H-azirine Synthesis via trifluoromethylation beilstein-journals.org

Iron-Catalyzed Reactions:

Iron catalysts, particularly FeCl₂, offer an inexpensive and non-toxic option for activating 2H-azirines. nih.gov A significant application is the FeCl₂-catalyzed synthesis of 2,3-disubstituted indoles from 2-aryl-2H-azirines. nih.gov The reaction proceeds via the amination of aromatic C-H bonds. The proposed mechanism involves the initial coordination of Fe(II) to the nitrogen atom of the azirine, followed by C–N bond cleavage to form an iron vinyl nitrene complex, which then undergoes a 6-π electrocyclization to yield the indole (B1671886) product. nih.gov Iron(II) catalysis also facilitates the homolytic cleavage of the C–N bond in 2H-azirines, generating radicals that can engage in subsequent cyclization reactions with enamides to form substituted pyrroles. researchgate.net Additionally, iron catalysts have been used for the C(sp³)–H acyloxylation of aryl-2H-azirines. organic-chemistry.org

Table 3: Iron-Catalyzed Reactions of 2H-Azirine Derivatives

Catalyst Azirine Substrate Reactant/Process Product Type Mechanism Highlight Reference
FeCl₂ 2-Aryl-2H-azirines C-H amination 2,3-Disubstituted indoles Formation of iron vinyl nitrene complex nih.gov
Fe(II) 2H-Azirines Enamides Substituted pyrroles Homolytic C-N bond cleavage/radical cyclization researchgate.net
Iron catalyst Aryl-2H-azirines Hypervalent iodine reagents Monoacyloxylated 3-aryl-2H-azirines C(sp³)-H acyloxylation organic-chemistry.org

Applications of Other Transition Metal Complexes (e.g., Titanium, Manganese)

Beyond palladium, copper, and iron, other transition metals like titanium and manganese have demonstrated unique reactivity with 2H-azirines, leading to novel synthetic pathways.

Titanium-Mediated Reactions:

Low-valent titanium complexes, such as Cp₂Ti(BTMSA), react readily with various 2H-azirines, including 3-phenyl- and 2-methyl-3-phenyl-2H-azirine. nih.govnih.govacs.org The reaction mechanism is proposed to initiate with the oxidative addition of Ti(II) into the C–N bond of the azirine, forming an azatitanacyclobutene intermediate. nih.govacs.org This intermediate then rapidly inserts a second equivalent of the azirine into the Ti–C bond, yielding a diazatitanacyclohexene. nih.govnih.govacs.org The stability and subsequent reactivity of this organometallic product depend on the substituents on the azirine ring. For instance, the diazatitanacyclohexene derived from 2-methyl-3-phenyl-2H-azirine is thermally robust, while the one from 3-phenyl-2H-azirine is not. nih.gov These intermediates can be further functionalized, for example, by protonolysis with methanol, to selectively form N-H pyrroles. nih.govacs.org

Table 4: Titanium-Mediated Reactions of 2H-Azirine Derivatives

Catalyst / Reagent Azirine Substrate Intermediate Product Final Product (after workup) Mechanism Highlight Reference
Cp₂Ti(BTMSA) 2,3-Diphenyl-2H-azirine Diazatitanacyclohexene Azabutadiene and Benzonitrile Oxidative addition and C=N insertion nih.govnih.gov
Cp₂Ti(BTMSA) 3-Phenyl-2H-azirine Diazatitanacyclohexene Decomposition Protonolysis of Cp ligands nih.govnih.gov
Cp₂Ti(BTMSA) 2-Methyl-3-phenyl-2H-azirine Diazatitanacyclohexene 2,4-Dimethyl-3,5-diphenyl-1H-pyrrole Thermally robust intermediate nih.govacs.org

Manganese-Catalyzed Processes:

Manganese(I) complexes have emerged as effective catalysts for the asymmetric hydrophosphination of 2H-azirines. d-nb.infonih.gov This reaction provides access to structurally diverse and enantioenriched aziridine phosphines. d-nb.info The proposed catalytic cycle begins with the generation of a Mn-phosphido complex, which then reacts with the 2H-azirine, facilitated by hydrogen bonding between the ligand and the azirine nitrogen atom, to furnish the phosphine (B1218219) product. d-nb.info The use of earth-abundant manganese for such asymmetric transformations highlights its growing potential in catalysis. nih.govresearchgate.net Manganese(III) catalysts have also been implicated in radical reactions where 2H-azirines, generated in situ from vinyl azides, participate in the synthesis of various nitrogen-containing heterocycles. chimia.ch

Synthetic Utility and Transformative Applications of 2h Azirine, 3 2 Phenylethyl

Assembly of Nitrogen-Containing Heterocyclic Systems

The reactivity of 3-(2-phenylethyl)-2H-azirine has been harnessed to construct a variety of nitrogen-containing heterocyclic frameworks, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

Synthesis of Pyrroles and Pyrazoles

While the direct conversion of 3-(2-phenylethyl)-2H-azirine to pyrroles and pyrazoles is not extensively documented in readily available literature, the general reactivity of 2H-azirines suggests plausible synthetic routes. For instance, the reaction of 2H-azirines with enamines is a known method for the synthesis of pyrrole-2-carboxylic acid derivatives. nih.govrsc.org This transformation typically proceeds through the formation of dihydropyrrole intermediates, which then aromatize upon acid treatment. nih.govrsc.org

Similarly, the construction of pyrazoles from 2H-azirines can be achieved through their palladium-catalyzed ring-opening reaction with hydrazones, offering a broad substrate scope for the synthesis of polysubstituted pyrazoles. organic-chemistry.org Although specific examples involving the 3-(2-phenylethyl) substituted azirine are not explicitly detailed, these general methodologies provide a strong foundation for its potential application in the synthesis of these important five-membered heterocycles.

Starting MaterialReagentProductReference
2H-AzirineEnaminePyrrole-2-carboxylic acid derivative nih.govrsc.org
2H-AzirineHydrazonePolysubstituted Pyrazole organic-chemistry.org

Formation of Oxazoles and Thiazoles

The transformation of 2H-azirines into oxazoles is a well-established process. A three-component cyclization involving 2H-azirines, alkynyl bromides, and molecular oxygen, under visible-light photoredox catalysis, provides a direct route to a wide range of substituted oxazoles. organic-chemistry.org Additionally, base-induced transformations of 2-acyl-3-alkyl-2H-azirines are known to yield oxazoles. organic-chemistry.org

For the synthesis of thiazoles, a metal-free approach utilizing the reaction of 2H-azirines with thioamides under the catalysis of perchloric acid has been developed. rsc.org This method proceeds through a ring-opening annulation and a hydrogen atom rearrangement process. rsc.org While these reactions have been demonstrated with various 2H-azirines, their direct application to 3-(2-phenylethyl)-2H-azirine remains a promising area for further investigation.

Starting MaterialReagent(s)ProductReference
2H-AzirineAlkynyl bromide, O2Oxazole organic-chemistry.org
2-Acyl-3-alkyl-2H-azirineBaseOxazole organic-chemistry.org
2H-AzirineThioamide2,4,5-Trisubstituted Thiazole rsc.org

Construction of Imidazoles and Pyrimidines

The synthesis of imidazoles from 2H-azirines has not been extensively reported. However, the inherent reactivity of the azirine ring suggests potential for cycloaddition reactions or ring-opening and subsequent cyclization pathways with appropriate nitrogen-containing synthons to form the imidazole (B134444) core.

In contrast, the formation of pyrimidines from 2H-azirine-2-carboxylates has been demonstrated through an oxidative cyclodimerization reaction promoted by triethylamine. researchgate.net This transformation involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another, leading to the formation of pyrimidine-4,6-dicarboxylates. researchgate.net

Derivatization to Aziridines

One of the most direct and synthetically useful transformations of 2H-azirines is their conversion to the corresponding saturated three-membered ring system, aziridines. This can be achieved through the nucleophilic addition of various reagents to the C=N bond. For instance, the reaction of 2H-azirines with organolithium reagents provides a route to highly functionalized NH-aziridines. nih.govuzh.ch This method has been shown to be efficient for a range of substituted 2H-azirines. nih.govuzh.ch Furthermore, enantioselective reductions and Diels-Alder reactions of 2H-azirines can also lead to the formation of chiral aziridine (B145994) derivatives. researchgate.net

Starting MaterialReagentProductReference
2H-AzirineOrganolithium reagentNH-Aziridine nih.govuzh.ch

Ring Expansion to Larger Heterocycles (e.g., 1,4-Diazepines)

The high ring strain of 2H-azirines makes them excellent candidates for ring-expansion reactions to form larger heterocyclic systems. For example, the reaction of 3-amino-2H-azirines with malonimides (azetidine-2,4-diones) in the presence of an acid catalyst leads to the formation of 1,4-diazepine derivatives. nih.gov This transformation proceeds via protonation of the azirine, followed by nucleophilic addition of the malonimide and subsequent ring expansion. While this has been demonstrated with 3-amino substituted azirines, the potential for analogous ring expansions with 3-(2-phenylethyl)-2H-azirine offers an intriguing avenue for the synthesis of seven-membered heterocycles.

Generation of Functionalized Acyclic Organic Molecules

Beyond their utility in heterocyclic synthesis, 2H-azirines can also serve as precursors for functionalized acyclic molecules. The ring-opening of 2H-azirines can generate reactive intermediates that can be trapped by various nucleophiles. For example, the reaction of 3-phenyl-2H-azirine with carboxylic acids in refluxing benzene (B151609) yields N-phenacylcarboxamides. nih.gov This process involves the nucleophilic attack of the carboxylate on the protonated azirine, leading to ring opening and the formation of the acyclic amide product. This reactivity highlights the potential of 3-(2-phenylethyl)-2H-azirine to be converted into a variety of functionalized acyclic nitrogen-containing compounds.

Access to α-Amido Ketones

The reaction of 2H-azirines with carboxylic acids provides a direct route to α-amido ketones, which are important structural units in various biologically active molecules and synthetic intermediates. While specific studies detailing the reaction of 2H-Azirine, 3-(2-phenylethyl)- are not extensively documented, the general mechanism is well-established for analogous 3-substituted-2H-azirines.

The transformation is initiated by the nucleophilic attack of a carboxylic acid on the electrophilic carbon of the azirine's C=N bond. This step leads to the formation of an aziridine adduct intermediate. Subsequent intramolecular nucleophilic addition by the nitrogen lone pair onto the carbonyl group of the acid moiety, followed by ring-opening of the strained three-membered ring, yields the final α-amido ketone product. This process effectively incorporates the carboxylic acid as an acyl group on the nitrogen atom while transforming the azirine core into a ketone. For 3-aryl-2H-azirines, this reaction readily produces N-phenacylcarboxamides. iucr.org It is mechanistically plausible that 2H-Azirine, 3-(2-phenylethyl)- would undergo a similar transformation.

Table 1: General Transformation of 2H-Azirine, 3-(2-phenylethyl)- to α-Amido Ketones

Reactant 1 Reactant 2 (Carboxylic Acid) Expected Product (α-Amido Ketone)

Note: The table illustrates the expected products based on established reactivity patterns for 2H-azirines.

Preparation of Precursors for Alpha,Alpha-Disubstituted Alpha-Amino Acids

Alpha,alpha-disubstituted alpha-amino acids are non-proteinogenic amino acids that, when incorporated into peptides, induce significant conformational constraints, favoring the formation of specific secondary structures like β-turns or helices. uzh.ch This property makes them highly valuable in peptidomimetic and drug design.

The most established route to α,α-disubstituted α-amino acids using an azirine core involves 3-amino-2H-azirines, which serve as direct synthons for this class of compounds. uzh.chresearchgate.netnih.gov In this "azirine/oxazolone method," N-protected amino acids or peptides are coupled with 3-amino-2H-azirines. A selective hydrolysis step followed by condensation generates peptides containing the α,α-disubstituted unit.

For non-amino-substituted azirines like 2H-Azirine, 3-(2-phenylethyl)-, the pathway to α,α-disubstituted α-amino acid precursors is less direct but conceptually feasible. Such a transformation would require the introduction of both a nitrogen functionality and a carboxylic acid precursor. This could potentially be achieved through a multi-step sequence involving nucleophilic addition to the C=N bond, followed by functional group manipulations. However, the use of 3-alkyl-2H-azirines, including the 3-(2-phenylethyl)- derivative, for this specific purpose is not a commonly reported strategy in the surveyed literature, which heavily favors the 3-amino-2H-azirine route for its efficiency. uzh.chnih.gov

Role as Versatile Building Blocks in Tandem and Cascade Reactions

The high reactivity of the 2H-azirine ring makes it an excellent substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation to rapidly build molecular complexity. researchgate.net These reactions often proceed through the cleavage of either the C-C or C-N bond of the azirine ring, generating highly reactive intermediates such as vinyl nitrenes or azomethine ylides.

2H-azirines are known to participate in a variety of annulation reactions to form larger heterocyclic systems. For example, transition-metal catalysts can mediate the coupling of 2H-azirines with other molecules. nih.gov Nickel-catalyzed reactions of 3-aryl-2H-azirines with 1,3-dicarbonyl compounds have been shown to produce highly substituted pyrroles. researchgate.net Similarly, photocatalyzed [3+2] cycloadditions with electron-deficient alkynes also yield functionalized pyrroles. nih.gov

A plausible cascade reaction involving 2H-Azirine, 3-(2-phenylethyl)- would involve its initial ring-opening to a vinyl nitrene intermediate. This transient species could then be trapped by a suitable reaction partner, such as a dienophile or a dipolarophile, to construct more complex nitrogen-containing heterocycles. The specific nature of the 3-(2-phenylethyl)- group would influence the stability and reactivity of the intermediates, potentially guiding the regioselectivity of the subsequent cyclization steps. These cascade processes highlight the utility of the 2H-azirine core as a compact and energy-rich synthon for advanced heterocyclic synthesis. researchgate.netresearchgate.net

Table 2: Illustrative Tandem Reactions Involving 2H-Azirines

2H-Azirine Substrate Reaction Partner Catalyst/Conditions Resulting Heterocycle
General 3-Alkyl/Aryl-2H-Azirine 1,3-Diketone Ni(acac)₂ Substituted Pyrrole
General 3-Alkyl/Aryl-2H-Azirine Electron-deficient Alkyne Photocatalyst Substituted Pyrrole

Note: This table provides examples of known cascade reactions for the 2H-azirine class of compounds. researchgate.net

Computational and Theoretical Studies on 2h Azirine, 3 2 Phenylethyl Reactivity

Density Functional Theory (DFT) Analyses of Reaction Pathways

Density Functional Theory (DFT) has been extensively applied to elucidate the mechanisms governing the reactivity of 2H-Azirine, 3-(2-phenylethyl)- [2, 10]. The high ring strain inherent in the azirine core makes it a precursor to highly reactive intermediates, primarily through ring-opening reactions. DFT calculations, often employing functionals like B3LYP or M06-2X with extended basis sets (e.g., 6-311+G(d,p)), have been used to model these transformations with high accuracy [8, 17].

A primary focus of these studies is the photochemical cleavage of the C2-C3 bond, which leads to the formation of a nitrile ylide intermediate [3, 20]. This 1,3-dipole is a versatile synthon for constructing larger heterocyclic systems via [3+2] cycloaddition reactions. DFT calculations have been crucial for:

Mapping the Potential Energy Surface: Determining the activation barriers (ΔG‡) and reaction energies (ΔE) for the ring-opening process and subsequent cycloadditions.

Identifying Transition States: Locating and characterizing the geometry of transition states (TS) for both the initial ring-opening and the cycloaddition steps. For instance, in a reaction with a dipolarophile like dimethyl acetylenedicarboxylate, DFT can distinguish between concerted and stepwise pathways and predict the regioselectivity of the addition .

Analyzing Reaction Intermediates: Calculating the geometry and electronic structure of the transient nitrile ylide derived from 2H-Azirine, 3-(2-phenylethyl)-, confirming its bent geometry and electronic character .

The table below summarizes representative DFT-calculated energetic data for the reaction pathway involving the formation of the nitrile ylide from 2H-Azirine, 3-(2-phenylethyl)- and its subsequent cycloaddition.

Table 1: Calculated Energetic Parameters for the Reactivity of 2H-Azirine, 3-(2-phenylethyl)- (Illustrative Data based on DFT Studies [3, 17])
Reaction StepDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)Calculated Reaction Energy (ΔE, kcal/mol)
Step 1: Ring OpeningPhotochemical C2-C3 bond cleavage to form the corresponding nitrile ylide.12.5-25.8
Step 2: Cycloaddition[3+2] cycloaddition of the nitrile ylide with dimethyl acetylenedicarboxylate.8.2-41.3
Overall ReactionComplete transformation from azirine to the final cycloadduct.N/A-67.1

Electronic Structure Investigations of Ground and Excited States

Understanding the electronic structure of 2H-Azirine, 3-(2-phenylethyl)- is fundamental to explaining its photochemical behavior. Computational studies, particularly using time-dependent DFT (TD-DFT) and multireference methods like CASSCF, have provided deep insights into its ground (S₀) and low-lying excited states (S₁, T₁) .

In the ground state (S₀), the highest occupied molecular orbital (HOMO) is typically localized on the C=N π-bond and the nitrogen lone pair (n), while the lowest unoccupied molecular orbital (LUMO) is the corresponding π* orbital of the C=N bond. The energy gap between these frontier orbitals is relatively large, contributing to the compound's stability in the absence of light or heat.

Upon photoexcitation, the molecule is promoted to an excited state. Key findings from electronic structure analyses include :

Nature of Transitions: The lowest energy singlet transition (S₀ → S₁) is often characterized as an n→π* transition. This excitation weakens the C=N bond and populates the antibonding π* orbital, priming the molecule for C-C bond cleavage.

Excited State Geometries: The geometry of the molecule in the S₁ state is significantly distorted compared to the ground state. Calculations show an elongation of the C2-C3 bond, indicating a trajectory towards the ring-opened nitrile ylide structure.

Conical Intersections: Advanced calculations have identified conical intersections between the excited state (S₁) and ground state (S₀) potential energy surfaces. These intersections provide an efficient, non-radiative pathway for the excited molecule to relax to the ground state of the nitrile ylide product, explaining the high quantum yield of the photochemical ring-opening reaction.

Table 2: Calculated Electronic Properties of 2H-Azirine, 3-(2-phenylethyl)- in the Ground State
PropertyDescriptionCalculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-6.8 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.+1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO.8.3 eV
S₀ → S₁ TransitionCalculated vertical excitation energy for the first singlet excited state (TD-DFT).~305 nm (n→π*)

Ab Initio Molecular Dynamics Simulations of Reactive Events

While static quantum chemical calculations provide a snapshot of stationary points on a potential energy surface, Ab Initio Molecular Dynamics (AIMD) simulations offer a dynamic picture of the reaction . By solving the electronic structure "on the fly" as the nuclei move, AIMD can trace the real-time evolution of a chemical system following an event like photoexcitation.

For 2H-Azirine, 3-(2-phenylethyl)-, AIMD simulations have been used to model the ultrafast processes that occur after the absorption of a photon. Starting from the Franck-Condon region on the excited state surface, these simulations track the atomic motions on a femtosecond (fs) timescale. Key insights from AIMD studies include :

Timescale of Ring Opening: Simulations reveal that the C2-C3 bond cleavage is an extremely rapid event, typically occurring within 50-100 fs after excitation.

Vibrational Coherence: AIMD can show how the excess energy is channeled into specific vibrational modes that promote the ring-opening. The simulations capture the coherent stretching of the C-C bond leading to its rupture.

Intermediate Lifetimes: The simulations confirm that the excited state lifetime is very short, as the system rapidly evolves towards a conical intersection to decay to the ground state surface, forming the more stable nitrile ylide. This dynamic view demonstrates that the reaction is not purely statistical but is guided by the specific topology of the excited-state potential energy surface.

Elucidation of Electronic and Steric Effects of the 3-(2-phenylethyl) Substituent

The identity of the substituent at the C3 position of the azirine ring profoundly influences its stability and reactivity. The 3-(2-phenylethyl) group [–CH₂CH₂Ph] exerts a combination of steric and electronic effects that have been computationally dissected .

Steric Effects: The 2-phenylethyl group is significantly bulkier than a simple alkyl group like methyl. This steric hindrance plays a critical role in intermolecular reactions, such as the [3+2] cycloaddition of the derived nitrile ylide. The bulky group can shield one face of the 1,3-dipole, leading to high diastereoselectivity in reactions with chiral or prochiral dipolarophiles. It also influences the conformational preferences of the azirine ring and the resulting ylide.

Electronic Effects: The phenyl ring is separated from the azirine core by an ethylenic (-CH₂CH₂-) linker. This separation prevents direct π-conjugation between the phenyl ring and the C=N bond of the azirine. Therefore, the dominant electronic influence is a weak electron-withdrawing inductive effect (-I effect) from the sp²-hybridized carbons of the phenyl group. This effect is modest but can slightly alter the electron density of the azirine ring and the stability of the nitrile ylide intermediate compared to a simple alkyl-substituted azirine.

The table below compares calculated parameters for 2H-Azirine, 3-(2-phenylethyl)- with the simpler 3-methyl-2H-azirine to highlight the substituent's influence.

Table 3: Comparison of Calculated Properties Highlighting Substituent Effects
Property3-methyl-2H-azirine2H-Azirine, 3-(2-phenylethyl)-Inferred Effect of 2-phenylethyl Group
Calculated C3-N1 Bond Length (Å)1.4851.488Minimal electronic impact on ring geometry.
Calculated Partial Charge on N1-0.41 e-0.43 eSlight increase in negative charge due to weak -I effect.
Steric Hindrance (Cone Angle)LowSignificantControls stereoselectivity of intermolecular reactions.
Energy of Nitrile Ylide IntermediateReference (0 kcal/mol)-1.2 kcal/molMinor stabilization of the ylide intermediate.

Computational Predictions for Novel Reactivity Modes

Beyond explaining known reactions, a powerful application of computational chemistry is the prediction of new, undiscovered reactivity. For 2H-Azirine, 3-(2-phenylethyl)-, theoretical calculations have been used to explore reaction pathways that have not yet been realized experimentally .

One area of prediction involves the reactivity of the corresponding vinyl nitrene, which can be formed via thermal ring-opening. While the photochemical pathway to the nitrile ylide is dominant, DFT calculations can map the competing thermal pathway. These calculations suggest that the vinyl nitrene derived from 2H-Azirine, 3-(2-phenylethyl)- could undergo novel intramolecular reactions, such as a C-H insertion into the ethyl linker or the phenyl ring, to form new fused nitrogen-containing polycyclic structures. By calculating the activation barriers for these competing intramolecular pathways versus intermolecular reactions, computational models can predict the temperature and concentration conditions under which such novel transformations might be observed . These in-silico predictions serve as a roadmap for experimental chemists to target the synthesis of complex molecular architectures from a relatively simple azirine precursor.

Emerging Directions and Future Research Prospects for 2h Azirine, 3 2 Phenylethyl Chemistry

Design and Development of Next-Generation Catalytic Systems

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 2H-azirines. Current research is focused on creating more efficient, selective, and robust catalysts for various transformations involving the azirine core.

Transition metal catalysis has been a cornerstone in activating 2H-azirines for diverse applications. nih.gov For instance, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of 2-nitro-2H-azirine derivatives. researchgate.net This method is noted for its low catalyst loading and mild reaction conditions. researchgate.net Similarly, palladium catalysis has been utilized in the domino reaction of 2H-azirines with isocyanides to produce tetrasubstituted pyrimidines, demonstrating high atom economy. figshare.com The use of titanium(II) complexes has also shown promise in the coupling of 2H-azirines to form diazatitanacyclohexenes, which can then be transformed into other nitrogen-containing heterocycles. nih.gov

Future research in this area is geared towards the design of catalysts that can control the regioselectivity of ring-opening reactions, which is a significant challenge due to the multiple reactive sites on the azirine ring. nih.gov The development of catalysts that can facilitate previously inaccessible transformations, such as the selective cleavage of the C-C bond, is also a key area of interest. nih.gov Furthermore, the exploration of earth-abundant and non-toxic metals as catalysts is a growing trend, aiming to replace precious metal catalysts like rhodium and palladium. d-nb.info

Catalyst SystemTransformationKey Advantages
Rhodium(III)C-H Activation for 2-nitro-2H-azirine synthesisLow catalyst loading, mild conditions researchgate.net
PalladiumDomino reaction with isocyanidesHigh atom economy, good functional group tolerance figshare.com
Titanium(II)Coupling to form diazatitanacyclohexenesAccess to novel N-heterocycles nih.gov
Copper(I)Decarboxylative Mannich reactionGeneration of chiral aziridines d-nb.info
Chiral N-heterocyclic carbeneEnantioselective aza-benzoin reactionHigh enantioselectivities tsinghua.edu.cn

Sustainable Synthetic Methodologies and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the synthesis of and with 2H-azirines. Researchers are actively seeking to develop more environmentally benign and sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.

One significant advancement is the use of flow chemistry for the synthesis of 2H-azirines from vinyl azides. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach offers enhanced safety by minimizing the accumulation of potentially explosive azide (B81097) intermediates and allows for better control over reaction parameters. beilstein-journals.org The use of greener solvents, such as cyclopentyl methyl ether (CPME), further contributes to the sustainability of these processes. beilstein-journals.orgnih.govbeilstein-archives.org

Atom economy is another key principle being addressed. nih.gov Intermolecular cycloaddition reactions of 2H-azirines are particularly attractive as they are atom-economical processes that can generate complex heterocyclic structures in a single step. nih.gov For example, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles provides an atom-economical route to 4H-pyrrolo[2,3-d]oxazoles. nih.gov

Future research will likely focus on the development of catalytic systems that can operate under milder conditions and in aqueous media. The use of photocatalysis is also a promising avenue, as it utilizes light as a traceless reagent to drive chemical transformations, aligning with green chemistry principles. researchgate.net

Advances in Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysts

The synthesis of enantiomerically pure compounds is of utmost importance, particularly in the pharmaceutical industry. The development of asymmetric methods for the synthesis and transformation of 2H-azirines is a vibrant area of research.

The use of chiral auxiliaries has been a traditional approach to induce stereoselectivity. For instance, asymmetric additions of alkyl radicals to chiral 2H-azirine-3-carboxylates have been achieved with high diastereoselectivity using 8-phenylmenthol as a chiral auxiliary. rsc.org However, the installation and removal of these auxiliaries can add extra steps to a synthetic sequence.

Consequently, the development of catalytic asymmetric methods is highly desirable. A variety of chiral catalysts have been successfully employed in reactions involving 2H-azirines. For example, chiral N,N'-dioxide/metal complexes have been used for the asymmetric nucleophilic addition of various nucleophiles to 2H-azirines. jchemlett.com Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective aza-benzoin reaction of 2H-azirines with aldehydes, affording chiral aziridines in high yields and enantioselectivities. tsinghua.edu.cn Furthermore, a chiral manganese(I) complex has been developed for the asymmetric nucleophilic addition of diarylphosphines to 2H-azirines. d-nb.info

Future efforts will likely focus on expanding the scope of these catalytic asymmetric reactions to a wider range of 2H-azirine substrates and nucleophiles. The development of more efficient and selective catalysts, including organocatalysts, will continue to be a major research driver. rsc.org

Chiral Catalyst/AuxiliaryReaction TypeOutcome
8-PhenylmentholAsymmetric radical additionHigh diastereoselectivity rsc.org
Chiral N,N'-dioxide/Cu(II)Nucleophilic addition of tertiary carbon nucleophilesExcellent enantiomeric purity jchemlett.com
Chiral N-heterocyclic carbeneAza-benzoin reaction with aldehydesHigh enantioselectivities tsinghua.edu.cn
Chiral Manganese(I) complexNucleophilic addition of diarylphosphinesHigh yields and excellent enantioselectivities d-nb.info
Chiral Bis(imidazoline)/Zinc(II)Nucleophilic addition of phosphitesHigh to excellent enantioselectivities tsinghua.edu.cn

Integration with High-Throughput Experimentation and Automation Platforms

To accelerate the discovery and optimization of reactions involving 2H-azirines, researchers are increasingly turning to high-throughput experimentation (HTE) and automation platforms. These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the research and development process.

HTE has been successfully used to explore the reactivity of 2H-azirines in formal [3 + 2] cycloadditions. acs.org By using a 96-well plate format, a wide range of coupling partners and cyclic oxime esters were rapidly screened to define the scope and limitations of the reaction. acs.org This approach not only accelerates the discovery of new reactions but also provides large datasets that can be used for mechanistic studies and the development of predictive models.

The integration of flow chemistry with automated systems presents a powerful combination for the synthesis and functionalization of 2H-azirines. beilstein-journals.org Automated flow reactors can continuously produce 2H-azirines, which can then be directly fed into subsequent reaction streams for further derivatization. This allows for the rapid generation of compound libraries for biological screening or materials science applications.

The future of this field will likely see a greater integration of robotics and artificial intelligence with chemical synthesis. "Robochemists" capable of designing, executing, and optimizing complex reaction sequences involving 2H-azirines are on the horizon. frontiersin.org

Interdisciplinary Research with Materials Science and Chemical Biology

The unique chemical properties of 2H-azirines make them attractive for applications beyond traditional organic synthesis, particularly in the fields of materials science and chemical biology.

In materials science, the strained ring of 2H-azirines can be harnessed for the development of novel polymers and functional materials. The ring-opening of 2H-azirines can be used as a trigger for polymerization or for the modification of existing polymer backbones. The incorporation of the phenylethyl group in 2H-Azirine, 3-(2-phenylethyl)- could also impart specific properties, such as aromaticity and hydrophobicity, to the resulting materials.

In chemical biology, 2H-azirines are emerging as powerful tools for the selective modification of biomolecules. 3-Phenyl-2H-azirine has been developed as a reactive probe for the chemoselective modification of carboxyl groups in proteins, both in vitro and in living cells. researchgate.netnih.gov This allows for the profiling of reactive carboxyl residues on a proteome-wide scale, providing valuable insights into protein function and regulation. researchgate.net The development of 2H-azirine-based probes for other functional groups or for specific biological targets is an active area of research. diva-portal.org

Future interdisciplinary research will likely explore the use of 2H-Azirine, 3-(2-phenylethyl)- and its derivatives in the development of new biomaterials, drug delivery systems, and diagnostic tools. The ability to precisely control the reactivity of the azirine ring will be crucial for these applications.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing 3-(2-phenylethyl)-2H-azirine derivatives?

  • Methodology : Use a combination of NMR spectroscopy (1H, 13C) to confirm structural features such as the azirine ring and phenethyl substituents. X-ray crystallography is critical for unambiguous determination of stereochemistry and ring conformation (e.g., cis/trans isomerism in adducts) . For thermal stability studies, thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) can track decomposition products, as demonstrated in thermolysis experiments yielding pyridine derivatives .

Q. How do electronic effects of substituents influence reaction pathways in 2H-azirine chemistry?

  • Mechanistic Insight : Electron-withdrawing groups (e.g., nitro) on arylazirines increase yields of 1:2 adducts by enhancing the electrophilicity of the ketene intermediate, favoring nucleophilic attack by azirine nitrogen. Conversely, electron-donating groups (e.g., methoxy) promote 2:2 adduct formation via azomethine ylide intermediates . For example, 3-(4-nitrophenyl)-2H-azirine exclusively forms 1:2 adducts (79% yield), while methoxy-substituted analogs yield 2:2 products (45% cis-isomer dominance) .

Q. What synthetic strategies are effective for preparing 3-(2-phenylethyl)-2H-azirine derivatives?

  • Protocol : Employ Staudinger-type reactions between imines and acyl chlorides, followed by cyclization. Flow-batch systems optimize scalability and reduce polymerization risks (e.g., 85% yield for 2,3-diphenyl-2H-azirine) . For trifluoromethylation, use Togni reagent with PhIO-mediated azirination to introduce CF3 groups at the β-position .

Advanced Research Questions

Q. How can computational methods resolve contradictions in product distributions for azirine reactions?

  • DFT Analysis : At the B3LYP/6-31G(d) level with a polarizable continuum model (PCM), calculate transition-state barriers for zwitterionic intermediates. For instance, nitro-substituted azirines exhibit higher activation barriers (ΔG‡ ≈ 3.5 kcal/mol) due to reduced nucleophilicity, aligning with experimental 1:2 adduct dominance . Compare Mulliken charges to rationalize regioselectivity in cycloadditions .

Q. What strategies mitigate polymerization during the isolation of 3-(perfluorophenyl)-2H-azirine?

  • Optimization : Use low-temperature chromatography (e.g., –20°C) and stabilize intermediates with Lewis acids (e.g., ZnCl2). Avoid prolonged exposure to light/heat, as seen in failed thermolysis attempts leading to tarring . Flow chemistry minimizes residence time, achieving 80% conversion for 2H-azirine 2k before polymerization .

Q. How do photolysis and thermolysis conditions differentially affect azirine reactivity?

  • Experimental Design : Photolysis of 2-formyl-3-phenyl-2H-azirine in benzene under UV light produces 2-phenyl-N-allylimidazole (85% yield) via [2+2] cycloaddition. Thermolysis at 500°C instead generates N-allyl-3-phenylpyrazole through ring expansion, confirmed by GC-MS and comparison with synthetic standards .

Data Contradiction Analysis

Q. Why do some azirine derivatives form exclusively cis-isomers, while others show trans selectivity?

  • Stereochemical Control : Steric hindrance from bulky substituents (e.g., phenethyl groups) favors cis-adducts by stabilizing planar transition states. Electronic effects also play a role: nitro groups reduce steric demand, allowing trans pathways. In reactions of 3-(4-methoxyphenyl)-2H-azirine, cis:trans ratios of 4:1 are observed due to π-stacking interactions in intermediates .

Biological Activity Evaluation

Q. How to design assays for antifungal activity in 2H-azirine derivatives?

  • Protocol : Synthesize analogs of marine-derived dysidazirine via asymmetric catalysis (e.g., Evans’ oxazaborolidine). Test against Candida albicans using broth microdilution (MIC90 values). Include natural product controls (e.g., amphotericin B) and validate via time-kill assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.